Kinase Selectivity Profile: Broad-Spectrum Activity vs. Narrow-Spectrum Comparators
TSN-084 exhibits a broad and potent inhibitory profile across a panel of clinically relevant kinases. In a comprehensive screening of 468 kinases at a single concentration of 0.1 µM, TSN-084 inhibited the activity of 33 distinct kinases by more than 50% [1]. This multi-target profile contrasts sharply with selective inhibitors like Capmatinib (a potent c-Met inhibitor), Gilteritinib (a FLT3 inhibitor), or Larotrectinib (a TRK inhibitor), which are designed for high potency against a single primary target and its close homologs. While a direct head-to-head panel comparison is not available in a single study, this class-level inference is supported by extensive published selectivity data for these comparators, which demonstrate a far narrower range of kinase inhibition [2][3][4].
| Evidence Dimension | Number of kinases inhibited (>50% inhibition) |
|---|---|
| Target Compound Data | 33 kinases at 0.1 µM [1] |
| Comparator Or Baseline | Capmatinib: Highly selective for c-Met; Gilteritinib: Selective for FLT3 and AXL; Larotrectinib: Selective for TRKA/B/C [2][3][4]. |
| Quantified Difference | TSN-084: Broad spectrum; Comparators: Narrow spectrum. |
| Conditions | Eurofins DiscoverX KINOMEscan assay panel; 468 kinases tested at 0.1 µM [1]. |
Why This Matters
This broad multi-kinase profile is crucial for researchers investigating complex resistance mechanisms or seeking a single agent that can simultaneously disrupt multiple oncogenic drivers, eliminating the need for complex drug cocktails.
- [1] Zhong, B., Zhang, T., Dong, C., Ma, S. M., Jia, Z., Chen, G., Zheng, R., Li, J. C., & Fu, H. (2023). Abstract 4027: TSN084, a multi-kinase inhibitor, overcomes acquired drug-resistant mutations of cMet, Trks, and Flt3, and displays broad activities against kinase oncotargets Axl, DDRs, and CDK8/19. Cancer Research, 83(7_Supplement), 4027. View Source
- [2] PubChem. (2026). Compound Summary for CID 25145656, Capmatinib. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Compound Summary for CID 49803313, Gilteritinib. National Center for Biotechnology Information. View Source
- [4] PubChem. (2026). Compound Summary for CID 46188928, Larotrectinib. National Center for Biotechnology Information. View Source
